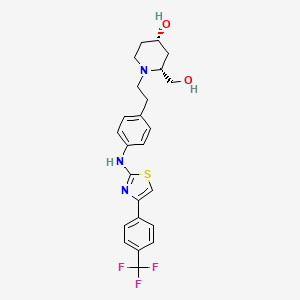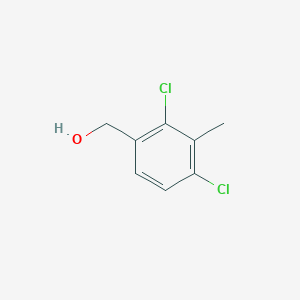
4-(Dibenzylamino)butane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dibenzylamino)butane-1,2-diol is an organic compound with the molecular formula C18H23NO2. It is a versatile chemical used in various fields, including organic synthesis and bioconjugate chemistry. The compound features a dibenzylamino group attached to a butane-1,2-diol backbone, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzylamino)butane-1,2-diol typically involves the reaction of dibenzylamine with butane-1,2-diol under controlled conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dibenzylamino)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Dibenzylamino)butane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 4-(Dibenzylamino)butane-1,2-diol involves its interaction with various molecular targets. The dibenzylamino group can form hydrogen bonds and other interactions with enzymes and proteins, influencing their activity. The hydroxyl groups can participate in redox reactions, further modulating the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dibenzylamino)propane-1,3-dithiol
- 2-(Dibenzylamino)-2-methylpropane-1,3-dithiol
- 2-(Dibenzylamino)butane-1,4-dithiol
Uniqueness
4-(Dibenzylamino)butane-1,2-diol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dibenzylamino group provides stability and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C18H23NO2 |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
4-(dibenzylamino)butane-1,2-diol |
InChI |
InChI=1S/C18H23NO2/c20-15-18(21)11-12-19(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,18,20-21H,11-15H2 |
Clave InChI |
MTZLMZFWQJUWBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCC(CO)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)

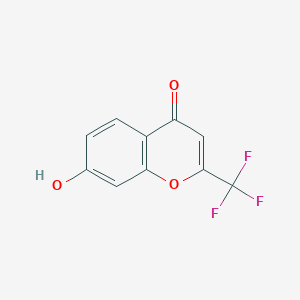

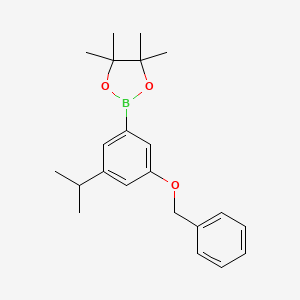
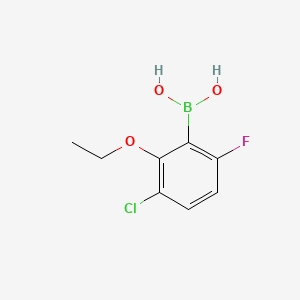
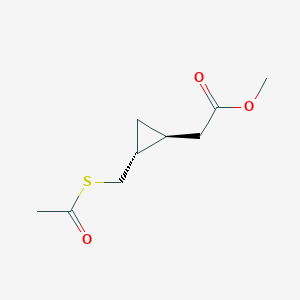
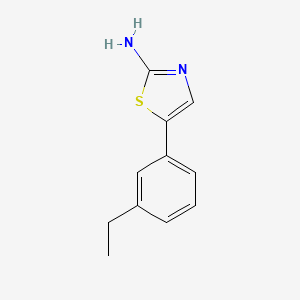

![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)
